molecular formula C7H9NO2S B8710470 Methyl 3-(aminomethyl)thiophene-2-carboxylate

Methyl 3-(aminomethyl)thiophene-2-carboxylate

Cat. No. B8710470
M. Wt: 171.22 g/mol
InChI Key: MMWQALKHHPSNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893058B2

Procedure details

To a solution of 3-aminomethyl-thiophene-2-carboxylic acid methyl ester (0.82 g, 4.79 mmol) in 1:1 MeOH-EtOH (125 mL), is added K2CO3 (0.66 g, 4.79 mmol) and the mixture is stirred at 90° C. for 5 hours. The solvent is removed in vacuo and the residue purified by silica gel column chromatography eluting with 97:3 DCM:MeOH. The title compound is isolated (0.365 g, 55%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH2:10][NH2:11])=O.C([O-])([O-])=O.[K+].[K+]>CO.CCO>[S:6]1[C:5]2[C:3](=[O:2])[NH:11][CH2:10][C:9]=2[CH:8]=[CH:7]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1CN
Name
Quantity
0.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CO.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 97:3 DCM

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
S1C=CC2=C1C(NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.